2,4-Dibromobenzamide
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Overview
Description
2,4-Dibromobenzamide is an organic compound with the molecular formula C7H5Br2NO. It is a derivative of benzamide, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromobenzamide can be synthesized through several methods. One common method involves the bromination of benzamide using N-bromosuccinimide (NBS) in the presence of a palladium catalyst and trifluoroacetic acid in 1,2-dichloroethane. The reaction is carried out at 60°C for 24 hours in a sealed tube . Another method involves the reaction of 2,4-dibromobenzoic acid with ammonia to form the desired product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,4-Dibromobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromobenzamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4-Dichlorobenzamide: Similar structure but with chlorine atoms instead of bromine.
2,4-Difluorobenzamide: Contains fluorine atoms instead of bromine.
2,4-Diiodobenzamide: Iodine atoms replace the bromine atoms.
Uniqueness: 2,4-Dibromobenzamide is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different reactivity and interactions with biological molecules .
Properties
IUPAC Name |
2,4-dibromobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCQHJGPQUMDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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